Cas no 134937-34-1 (1-(benzenesulfonyl)cyclopentane-1-carboxylic acid)

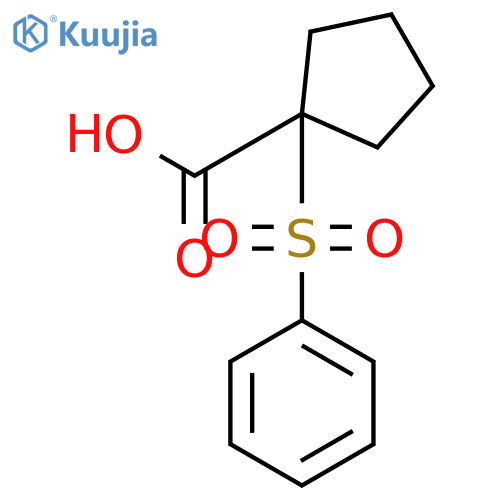

134937-34-1 structure

商品名:1-(benzenesulfonyl)cyclopentane-1-carboxylic acid

1-(benzenesulfonyl)cyclopentane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(Phenylsulfonyl)cyclopentanecarboxylic acid

- 1-(benzenesulfonyl)cyclopentane-1-carboxylic acid

- 1-phenylsulfonylcyclopentanecarboxylic acid

-

- MDL: MFCD00764656

計算された属性

- せいみつぶんしりょう: 254.06100

じっけんとくせい

- PSA: 79.82000

- LogP: 2.93850

1-(benzenesulfonyl)cyclopentane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-25554-1.0g |

1-(benzenesulfonyl)cyclopentane-1-carboxylic acid |

134937-34-1 | 95.0% | 1.0g |

$614.0 | 2025-02-20 | |

| Enamine | EN300-25554-10.0g |

1-(benzenesulfonyl)cyclopentane-1-carboxylic acid |

134937-34-1 | 95.0% | 10.0g |

$2638.0 | 2025-02-20 | |

| Enamine | EN300-25554-0.05g |

1-(benzenesulfonyl)cyclopentane-1-carboxylic acid |

134937-34-1 | 95.0% | 0.05g |

$135.0 | 2025-02-20 | |

| Enamine | EN300-25554-2.5g |

1-(benzenesulfonyl)cyclopentane-1-carboxylic acid |

134937-34-1 | 95.0% | 2.5g |

$1202.0 | 2025-02-20 | |

| Enamine | EN300-25554-5.0g |

1-(benzenesulfonyl)cyclopentane-1-carboxylic acid |

134937-34-1 | 95.0% | 5.0g |

$1779.0 | 2025-02-20 | |

| TRC | B536263-100mg |

1-(benzenesulfonyl)cyclopentane-1-carboxylic acid |

134937-34-1 | 100mg |

$ 250.00 | 2022-06-07 | ||

| TRC | B536263-10mg |

1-(benzenesulfonyl)cyclopentane-1-carboxylic acid |

134937-34-1 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Chemenu | CM476775-250mg |

1-(PHENYLSULFONYL)CYCLOPENTANECARBOXYLIC ACID |

134937-34-1 | 95%+ | 250mg |

$288 | 2023-01-19 | |

| 1PlusChem | 1P009IDV-50mg |

1-(PHENYLSULFONYL)CYCLOPENTANECARBOXYLIC ACID |

134937-34-1 | 95% | 50mg |

$216.00 | 2025-02-25 | |

| Aaron | AR009IM7-1g |

1-(Phenylsulfonyl)cyclopentanecarboxylic acid |

134937-34-1 | 95% | 1g |

$870.00 | 2025-01-23 |

1-(benzenesulfonyl)cyclopentane-1-carboxylic acid 関連文献

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

134937-34-1 (1-(benzenesulfonyl)cyclopentane-1-carboxylic acid) 関連製品

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量